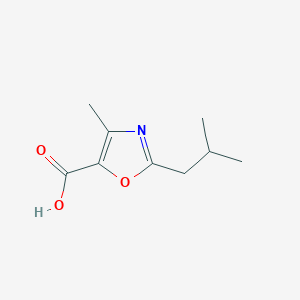

4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWOGVRDVPVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267024-59-8 | |

| Record name | 4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N₁O₃

- SMILES : CC1=C(OC(=N1)CC(C)C)C(=O)O

- InChI : InChI=1S/C9H13NO3/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections.

Antiviral Activity

The compound has also been investigated for antiviral properties. Preliminary studies show that it may inhibit viral replication in certain cell lines, making it a candidate for further exploration in antiviral drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The oxazole ring structure allows for hydrogen bonding and π-π interactions with biological macromolecules, which can modulate enzyme activity and receptor functions. This modulation can lead to alterations in metabolic pathways and cellular responses.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains.

- Antiviral Studies :

- In a controlled environment, the compound was tested against influenza virus strains. The results showed a dose-dependent reduction in viral load, with an effective concentration (EC50) of approximately 15 µM.

Comparative Analysis

To better understand the compound's efficacy compared to similar compounds, a table summarizing key findings is provided below:

| Compound Name | Type | MIC (µg/mL) | EC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Antimicrobial | 32 - 128 | 15 | Effective against various pathogens |

| Compound A | Antimicrobial | 64 - 256 | N/A | Less effective than target compound |

| Compound B | Antiviral | N/A | 20 | Similar antiviral activity |

Safety and Toxicity

Toxicity studies conducted on normal human cells revealed that the compound exhibits low toxicity levels with IC50 values greater than 100 µM. This suggests a favorable therapeutic index when considering its application in treatments.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Oxazole and Thiazole Derivatives

*Hypothetical structure based on substituent analysis.

†Estimated from analogous oxazole-5-carboxylic acids (e.g., ).

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing acidity compared to alkyl-substituted derivatives.

- Heterocycle Comparison : Thiazole derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, often leading to higher metabolic stability in pharmaceuticals compared to oxazoles .

Métodos De Preparación

Oxazoline Intermediate Oxidation Route

A prominent method involves the synthesis of oxazoline intermediates followed by their oxidation to oxazoles. This approach has been demonstrated effectively under flow chemistry conditions to improve yield and safety.

- Oxazolines bearing 2-alkyl substituents (such as 2-(2-methylpropyl)) are prepared at room temperature.

- Oxidation to oxazoles is conducted using manganese dioxide (MnO2) as an oxidant.

- Amorphous MnO2 is preferred for sensitive alkyl-substituted oxazolines to avoid decomposition.

- Oxidation temperature is optimized between 60 °C and 100 °C depending on substrate sensitivity.

- Yields for alkyl-substituted oxazoles range from moderate to good (up to 83% in some cases).

This method allows for efficient access to the target oxazole with minimal purification steps, often yielding analytically pure products directly after oxidation.

| Step | Conditions | Notes | Yield (%) |

|---|---|---|---|

| Oxazoline formation | Room temperature, mild conditions | High diastereoselectivity | >90 |

| Oxazoline oxidation | MnO2 (amorphous), 60-100 °C | Avoids decomposition of alkyl groups | 50-83 |

Reference: Synthesis of oxazole-5-carboxylic acids from aldehyde precursors via van Leusen reaction and subsequent hydrolysis.

Direct Cyclization from Amino Alcohols and Acid Derivatives

Though less commonly reported for this specific compound, classical methods for oxazole synthesis involve the cyclodehydration of α-amino ketones or amino alcohols with carboxylic acid derivatives under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid). This method requires careful control of reaction conditions to avoid side reactions and decomposition.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Oxazoline oxidation (flow) | Oxazoline intermediate, MnO2, 60-100 °C | High yield, rapid, safer | Sensitive to substrate decomposition | 50-83 |

| Van Leusen reaction | Aldehyde, TosMIC, K2CO3, MeOH, reflux | Direct oxazole formation, mild | Requires ester hydrolysis step | 70-90 |

| Cyclodehydration | α-Amino ketone/alcohol, dehydrating agent | Classical, straightforward | Harsh conditions, possible side reactions | Moderate |

Research Findings and Notes

- The flow oxidation method significantly improves yield and safety compared to batch oxidation, especially for alkyl-substituted oxazolines prone to decomposition under harsher conditions.

- Van Leusen reaction provides a versatile and mild route to oxazole-5-carboxylic acids, allowing for diverse substituent incorporation on the oxazole ring.

- Hydrolysis of ester intermediates is typically performed under mild basic conditions, with lithium hydroxide monohydrate in mixed solvents (THF/MeOH/H2O) at room temperature for 4 hours being effective.

- Purification is commonly achieved by acidification followed by recrystallization from aqueous ethanol, yielding high-purity white powders.

- Analytical characterization (NMR, LC-MS) confirms the structure and purity of the final product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid?

- Methodological Answer : A common approach involves cyclocondensation reactions using precursors like α-acyloxy ketones or esters. For example, refluxing intermediates with sodium acetate in acetic acid facilitates cyclization to form the oxazole core . Adjusting substituents (e.g., introducing the 2-methylpropyl group via alkylation) requires careful control of reaction conditions (temperature, catalysts) to avoid side reactions. Post-synthetic hydrolysis of esters to the carboxylic acid can be achieved using alkaline conditions .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210–260 nm) ensures purity (>95%) .

- Spectroscopy : FTIR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid; oxazole ring C-N-C vibrations at ~1650 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should show signals for the isobutyl group (δ 0.9–1.1 ppm for CH₃, δ 2.0–2.2 ppm for CH), methyl at C4 (δ 2.4 ppm), and carboxylic acid proton (δ 12–13 ppm) .

- Melting Point : Compare with literature values (e.g., structurally similar oxazole derivatives melt at 147–242°C ).

Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₃NO₃; [M+H]⁺ = 184.0974).

- X-ray Crystallography : Resolves regiochemistry of substituents on the oxazole ring .

- Comparative Chromatography : Co-injection with analogs (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid ) highlights retention time differences.

Advanced Research Questions

Q. How do substituents (e.g., 2-methylpropyl vs. phenyl) influence the physicochemical properties of oxazole derivatives?

- Methodological Answer :

- Electronic Effects : The electron-donating isobutyl group at C2 increases electron density on the oxazole ring, altering reactivity in electrophilic substitutions compared to phenyl analogs .

- Solubility : The hydrophobic isobutyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

- Thermal Stability : Melting points vary with substituent bulk (e.g., phenyl-substituted analogs melt at 239–242°C vs. lower values for smaller alkyl groups) .

Q. What strategies resolve contradictions in reported data (e.g., melting points) for oxazole-based compounds?

- Methodological Answer :

- Reproducibility Testing : Repeat synthesis and characterization under standardized conditions (e.g., heating rate in melting point analysis).

- Cross-Validation : Compare data with structurally characterized analogs (e.g., 4-Methyl-1,3-oxazole-5-carboxylic acid, mp 239–240°C vs. phenyl-substituted derivatives ).

- Advanced Techniques : Use differential scanning calorimetry (DSC) to confirm phase transitions and detect polymorphic forms .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent Effects : Polar solvents (acetic acid, DMF) improve intermediate solubility during cyclization .

- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition of heat-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.